2,6,10,14-Tetramethylhexadecan-1-ol
Overview
Description
2,6,10,14-Tetramethylhexadecan-1-ol, also known as phytol, is a naturally occurring diterpene alcohol. It is a colorless, oily liquid with a mild, pleasant odor. This compound is a significant component of chlorophyll, the green pigment in plants, and is involved in the biosynthesis of vitamins E and K.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6,10,14-Tetramethylhexadecan-1-ol can be synthesized through various methods. One common method involves the reduction of phytol acetate using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
Phytol acetate+LiAlH4→Phytol+LiAl(OAc)4
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources such as chlorophyll. The chlorophyll is first saponified to release phytol, which is then purified through distillation or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form phytanic acid. This reaction is typically carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form dihydrophytol using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with acetic anhydride (Ac2O) can form phytol acetate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Acetic anhydride (Ac2O) in the presence of a base like pyridine.
Major Products:
Oxidation: Phytanic acid.
Reduction: Dihydrophytol.
Substitution: Phytol acetate.
Scientific Research Applications
2,6,10,14-Tetramethylhexadecan-1-ol has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of vitamins E and K.
Biology: It plays a role in the study of chlorophyll and photosynthesis.
Medicine: It is investigated for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of fragrances, cosmetics, and as a flavoring agent.
Mechanism of Action
The mechanism of action of 2,6,10,14-Tetramethylhexadecan-1-ol involves its role as a precursor in the biosynthesis of vitamins E and K. It is converted into these vitamins through a series of enzymatic reactions. In the case of vitamin E, it undergoes cyclization and methylation to form tocopherols and tocotrienols, which are potent antioxidants. For vitamin K, it is involved in the synthesis of phylloquinone, which is essential for blood clotting.
Comparison with Similar Compounds
Phytane: 2,6,10,14-Tetramethylhexadecane, a saturated hydrocarbon similar in structure but lacking the hydroxyl group.
Phytanic Acid: The oxidized form of 2,6,10,14-Tetramethylhexadecan-1-ol.
Dihydrophytol: The reduced form of this compound.
Uniqueness: this compound is unique due to its role in the biosynthesis of essential vitamins and its presence in chlorophyll. Unlike its saturated hydrocarbon counterpart, phytane, it contains a hydroxyl group, making it more reactive and versatile in chemical reactions.
Properties
IUPAC Name |
2,6,10,14-tetramethylhexadecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42O/c1-6-17(2)10-7-11-18(3)12-8-13-19(4)14-9-15-20(5)16-21/h17-21H,6-16H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLAAIPWDRUBAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993539 | |
Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72720-15-1 | |
Record name | Phytanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072720151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,14-Tetramethylhexadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50993539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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